Ledum camphor

Description

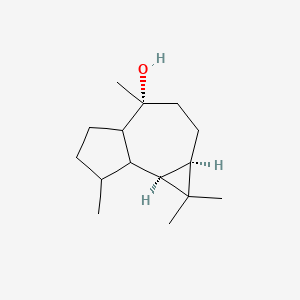

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H26O |

|---|---|

Molecular Weight |

222.37 g/mol |

IUPAC Name |

(1aR,4R,7R,7bS)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol |

InChI |

InChI=1S/C15H26O/c1-9-5-6-10-12(9)13-11(14(13,2)3)7-8-15(10,4)16/h9-13,16H,5-8H2,1-4H3/t9-,10?,11-,12?,13-,15-/m1/s1 |

InChI Key |

AYXPYQRXGNDJFU-IFROYYDGSA-N |

Isomeric SMILES |

C[C@@H]1CCC2C1[C@H]3[C@H](C3(C)C)CC[C@@]2(C)O |

Canonical SMILES |

CC1CCC2C1C3C(C3(C)C)CCC2(C)O |

Synonyms |

ledol |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Ledum Camphor

Terpenoid Biosynthesis Pathways in Ledum Species

All terpenoids are synthesized from the universal five-carbon precursors, Isopentenyl Diphosphate (B83284) (IPP) and its isomer, Dimethylallyl Diphosphate (DMAPP). biorxiv.orgwikipedia.org Plants utilize two distinct pathways, the MVA and MEP pathways, to produce these fundamental building blocks. sci-hub.se These pathways occur in different cellular compartments and typically provide precursors for different classes of terpenoids, though metabolic cross-talk between them can occur. sci-hub.se

The Mevalonate (B85504) (MVA) pathway, occurring in the cytoplasm, is traditionally associated with the production of precursors for sesquiterpenoids (C15), triterpenoids (C30), and sterols. sci-hub.selibretexts.org Given that Ledum camphor (B46023) (ledol) is a sesquiterpenoid, the MVA pathway is central to its formation. foodb.ca The pathway begins with the condensation of three molecules of acetyl-CoA. libretexts.org This series of reactions culminates in the formation of the six-carbon intermediate, mevalonate, which is then converted to the five-carbon IPP through phosphorylation and decarboxylation steps. wikipedia.orglibretexts.org

The key steps of the upper MVA pathway are summarized below:

| Step | Starting Material | Enzyme | Product |

| 1 | 2x Acetyl-CoA | Acetoacetyl-CoA thiolase | Acetoacetyl-CoA |

| 2 | Acetoacetyl-CoA + Acetyl-CoA | HMG-CoA synthase | 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) |

| 3 | HMG-CoA | HMG-CoA reductase (HMGR) | Mevalonate |

This table summarizes the initial phase of the MVA pathway leading to the formation of mevalonate. wikipedia.orglibretexts.org

Following its synthesis, mevalonate is phosphorylated twice by ATP and subsequently decarboxylated to yield IPP. libretexts.org HMG-CoA reductase (HMGR) is considered a key rate-limiting enzyme in this pathway, representing a major point of metabolic regulation. nih.gov

The Methylerythritol Phosphate (MEP) pathway, also known as the 1-deoxy-D-xylulose 5-phosphate (DXP) pathway, operates in the plastids of plant cells. sci-hub.senih.gov It is primarily responsible for the biosynthesis of monoterpenoids (C10), diterpenoids (C20), and carotenoids. libretexts.org This pathway starts with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate (GAP), both products of glycolysis. researchgate.netnih.gov

The MEP pathway involves a series of enzymatic steps to convert the initial substrates into IPP and DMAPP. researchgate.net While often linked to other terpenoid classes, the potential for IPP and DMAPP produced in the plastids to be transported and utilized by cytosolic pathways means the MEP pathway can also contribute to the precursor pool for sesquiterpenoid synthesis. sci-hub.se

The key enzymes in the MEP pathway include 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), with DXS being a critical rate-limiting step. researchgate.netnih.gov

| Step | Substrates | Enzyme | Product |

| 1 | Pyruvate + D-glyceraldehyde 3-phosphate | DXP synthase (DXS) | 1-deoxy-D-xylulose 5-phosphate (DXP) |

| 2 | DXP | DXP reductoisomerase (DXR) | 2-C-methyl-D-erythritol 4-phosphate (MEP) |

| 3 | MEP | MEP cytidylyltransferase (MCT) | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) |

| 4 | CDP-ME | CDP-ME kinase (CMK) | 2-phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-MEP) |

| 5 | CDP-MEP | MEcPP synthase (MDS) | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) |

| 6 | MEcPP | HMBPP synthase (HDS) | 4-hydroxy-3-methylbut-2-enyl diphosphate (HMBPP) |

| 7 | HMBPP | HMBPP reductase (HDR) | Isopentenyl diphosphate (IPP) & Dimethylallyl diphosphate (DMAPP) |

This table outlines the sequential enzymatic reactions of the MEP pathway. researchgate.net

Isopentenyl Diphosphate Isomerase (IDI), also referred to as IPP isomerase, is a crucial enzyme that catalyzes the reversible isomerization of the less reactive Isopentenyl Diphosphate (IPP) into the more electrophilic Dimethylallyl Diphosphate (DMAPP). uniprot.orgwikipedia.orgnih.gov This conversion is a vital step in all terpenoid biosynthesis, as the subsequent condensation reactions require both IPP and DMAPP to build the carbon chains of terpenoid precursors. sci-hub.senih.gov

The reaction proceeds via a protonation/deprotonation mechanism, creating a transient carbocation intermediate. wikipedia.org Farnesyl diphosphate (FPP), the direct C15 precursor to all sesquiterpenoids including Ledum camphor, is synthesized by the enzyme farnesyl pyrophosphate synthase, which catalyzes the sequential condensation of two IPP molecules with one DMAPP molecule. sci-hub.se Therefore, the function of IDI is indispensable for maintaining the appropriate balance of IPP and DMAPP required for the synthesis of the FPP backbone. uniprot.orgwikipedia.org

Methylerythritol Phosphate (MEP) Pathway Analyses

Enzymatic Regulation and Gene Expression Profiling in this compound Production

The quantity and composition of terpenoids, including this compound, produced by a plant are tightly regulated at the genetic and enzymatic levels. This regulation occurs at the level of the precursor pathways (MVA and MEP) and through the action of specific downstream enzymes that determine the final chemical structure.

The biosynthesis of the vast diversity of terpenoids is governed by a few key classes of enzymes.

Rate-Limiting Enzymes: As mentioned, HMG-CoA reductase (HMGR) in the MVA pathway and 1-deoxy-D-xylulose-5-phosphate synthase (DXS) in the MEP pathway are recognized as primary points of regulation. nih.gov Their expression levels can significantly influence the total flow of carbon into terpenoid biosynthesis.

Prenyltransferases: Enzymes like farnesyl pyrophosphate synthase (FPPS) are responsible for creating the acyclic precursors of specific terpenoid classes. FPPS generates the C15 FPP, the immediate substrate for all sesquiterpene synthases. sci-hub.se

Terpene Synthases (TPS): This large family of enzymes is arguably most responsible for the chemical diversity of terpenoids. sci-hub.senih.gov A specific terpene synthase will take a precursor like FPP and, through a complex series of cyclizations and rearrangements, create a specific carbon skeleton. nih.gov In the case of this compound, a specific sesquiterpene synthase is responsible for converting FPP into its characteristic aromadendrane skeleton, which is then further modified (e.g., by an oxidase) to produce the final alcohol, ledol (B1674693). foodb.ca

While specific transcriptomic and proteomic studies focusing exclusively on this compound biosynthesis are not widely detailed, research on other terpenoid-rich plants, such as the camphor tree (Cinnamomum camphora), provides a clear model for how these processes are investigated. researchgate.netnih.gov These "omics" approaches allow scientists to identify the genes and proteins that are actively involved in producing specific chemical profiles.

Transcriptome analysis via RNA sequencing compares gene expression between plant varieties with different chemical makeups (chemotypes). nih.gov For instance, comparing a high-camphor chemotype to a high-linalool chemotype of C. camphora revealed thousands of differentially expressed genes (DEGs). nih.gov By focusing on genes related to known metabolic pathways, researchers can pinpoint candidate genes responsible for the observed chemical differences.

Proteomic studies complement this by analyzing the abundance of proteins, confirming that the highly expressed genes are translated into functional enzymes. researchgate.net Analysis of C. camphora leaves at different developmental stages showed significant increases in the abundance of key enzymes like AACT, MCT, and MDS in older leaves, which correlated with higher linalool (B1675412) content. researchgate.net

A summary of findings from a comparative transcriptomic study in C. camphora illustrates this approach:

| Pathway | Key Enzyme Gene | Expression Trend in High-Camphor Chemotype | Significance |

| MEP Pathway | DXS (1-deoxy-D-xylulose-5-phosphate synthase) | Upregulated | Increased precursor supply from MEP pathway |

| MVA Pathway | HMGR (HMG-CoA reductase) | Upregulated | Increased precursor supply from MVA pathway |

| Monoterpenoid Biosynthesis | TPS (Terpene Synthase) | Specific TPS genes highly upregulated | Catalyzes the formation of the specific monoterpene skeleton |

This table provides an example based on findings in Cinnamomum camphora, demonstrating how transcriptomic data links gene expression to chemical output. nih.gov

These types of studies identify the specific TPS genes and the regulatory enzymes in the MVA and MEP pathways that are crucial for the high-level accumulation of a particular terpenoid. nih.gov Similar methodologies would be required to fully elucidate the specific genetic and enzymatic regulators of this compound production in Ledum species.

Genetic Determinants of Chemotype Diversity

The chemical composition of essential oils from plants that produce this compound, primarily Rhododendron tomentosum (formerly Ledum palustre), exhibits significant variation, leading to the classification of different chemotypes. mdpi.combiu-edulab.org.il A chemotype is a chemically distinct entity within a species, where genetic differences lead to variations in the production of secondary metabolites. nih.gov The existence of these chemotypes is a clear indicator of underlying genetic determinants controlling the biosynthesis of terpenoid compounds. mdpi.combiu-edulab.org.il

In Rhododendron tomentosum, several chemotypes have been identified based on the dominant compounds in their essential oils. Common variations include a palustrol (B206867) + ledol chemotype and a palustrol + ledol + ascaridole (B1665189) chemotype. mdpi.comresearchgate.net Other distinct profiles have also been found, such as a chemotype rich in γ-terpineol, which contains lower relative amounts of ledol and palustrol. researchgate.netnih.gov

While the specific genes controlling this diversity in Rhododendron are still under investigation, research into other aromatic plants provides insight into the likely genetic mechanisms. In the camphor tree (Cinnamomum camphora), which also displays significant chemotype diversity, the expansion of the terpene synthase (TPS) gene subfamily through tandem and proximal duplications is thought to contribute to the variety of monoterpenoids produced. biorxiv.orgbiorxiv.org These gene duplications can lead to new enzyme functions and, consequently, different chemical profiles. Furthermore, transcriptome analyses comparing different C. camphora chemotypes have revealed thousands of differentially expressed genes (DEGs) involved in terpenoid biosynthesis pathways. nih.gov These DEGs, particularly those encoding for TPS and dehydrogenase enzymes, are considered key candidates in determining the final chemical makeup of the essential oil. nih.gov This suggests that the chemotype diversity observed in plants producing this compound is governed by a complex genetic network, including variations in the number and expression levels of genes within the terpenoid synthesis pathways.

Table 1: Examples of Reported Chemotypes in Rhododendron tomentosum

| Chemotype Description | Predominant Compounds | Source(s) |

|---|---|---|

| Palustrol-Ledol Type | Palustrol, Ledol | mdpi.comresearchgate.net |

| Palustrol-Ledol-Ascaridole Type | Palustrol, Ledol, Ascaridole | mdpi.comresearchgate.net |

| γ-Terpineol Type | γ-Terpineol, p-Cymene (B1678584) | researchgate.netnih.gov |

Environmental and Developmental Influences on this compound Biosynthesis

The production and accumulation of this compound and related compounds are not solely dictated by genetics; they are also significantly influenced by a range of external and internal factors. Environmental conditions, interactions with other organisms, and the plant's own developmental stage all play crucial roles in modulating the biosynthesis of these secondary metabolites. researchgate.net

Impact of Abiotic Factors on Secondary Metabolite Accumulation

The biosynthesis of secondary metabolites is highly responsive to abiotic environmental conditions. researchgate.net Factors such as temperature, light intensity, water availability, and soil characteristics can profoundly affect the yield and chemical composition of essential oils in Rhododendron tomentosum. mdpi.comresearchgate.net The timing of harvest is critical, as seasonal changes directly impact the plant's metabolic activity. mdpi.com For example, studies have shown that the yield of essential oil from R. tomentosum can vary nearly threefold depending on the time of year, with the lowest yields recorded in early spring (April) and the highest yields occurring at the end of flowering in early to mid-summer (June and July). mdpi.com This variation is attributed to changes in temperature and the intensity of sun illumination. mdpi.com

Research on other terpenoid-producing species further illustrates these relationships. In the camphor tree, low temperature and low precipitation were found to modulate the expression of genes within the terpenoid biosynthesis pathways, leading to an increased accumulation of volatile compounds. biorxiv.org Similarly, studies on Rhododendron tomentosum in arctic environments have demonstrated that the essential oil content responds strongly to manipulations of ecosystem resources, highlighting the plant's sensitivity to its abiotic environment. nih.gov The physical properties of the environment, such as vapor pressure deficit (VPD) and relative humidity (RH), have also been shown to be dominant factors affecting the physiological processes that lead to the accumulation of secondary metabolites in forest ecosystems. mdpi.com

Biotic Interactions and Elicitation Strategies in Plant Cell Culture

Plants produce secondary metabolites like this compound partly as a defense against biotic stresses, including attacks from herbivores and pathogens, and in response to competition from other plants. mdpi.comencyclopedia.pub These interactions can trigger an increased production of volatile organic compounds (VOCs). mdpi.com An interesting example of this is seen in the interaction between mountain birch and Rhododendron tomentosum in subarctic forests. Research showed that mountain birch trees growing with an understory of R. tomentosum emitted species-specific sesquiterpenoids, including ledol and palustrol, which were absent in birch trees without this understory. researchgate.net This suggests that biotic interactions can directly influence the local presence and emission of these compounds. researchgate.net

This defensive response can be harnessed in laboratory settings through elicitation, a process where stress-inducing agents (elicitors) are applied to plant cell or tissue cultures to stimulate the production of desired secondary metabolites. researchgate.net Studies on in vitro shoot cultures of R. tomentosum have successfully used this strategy to increase essential oil accumulation. researchgate.net When biotic elicitors, such as an aphid extract and a lysate from the bacterium Pectobacterium carotovorum, were applied to the cultures, the accumulation of the volatile fraction increased by 14%. researchgate.net This demonstrates a direct link between biotic stress signals and the enhanced biosynthesis of the essential oil containing this compound. researchgate.net

Table 2: Effect of Biotic Elicitors on Essential Oil Accumulation in Rhododendron tomentosum Shoot Culture

| Elicitor | Type | Effect on Volatile Fraction | Source |

|---|---|---|---|

| Aphid Extract | Biotic | 14% increase in accumulation | researchgate.net |

| Pectobacterium carotovorum lysate | Biotic | 14% increase in accumulation | researchgate.net |

Ontogenetic Variations in this compound Content

The concentration and relative composition of this compound and associated terpenoids in Rhododendron tomentosum vary significantly with the plant's age and developmental stage, a phenomenon known as ontogenetic variation. mdpi.comresearchgate.net Different parts of the plant also exhibit distinct chemical profiles. nih.gov

Studies comparing shoots of different ages found that young shoots biosynthesized three to four times more essential oil than aged shoots. researchgate.net However, the composition also changed with age; the content of palustrol was higher in the essential oils of aged shoots, while the quantity of ledol varied depending on the plant's collection site. researchgate.net The developmental phase of the plant is another critical factor. The highest calculated amounts of both ledol and palustrol in shoots have been observed during the flowering period in May. researchgate.net While one study noted that the relative percentages of ledol and palustrol did not change remarkably across different vegetation phases, another reported that concentrations of these compounds differed several times between collections made in June and October. mdpi.com

A distinct difference in composition is also seen between different plant organs. A comparative analysis of R. tomentosum seeds and shoots from the same plants revealed a significant disparity in the ratio of major compounds. nih.gov Shoots were found to have a higher concentration of ledol (36.5%) compared to palustrol (21.0%). nih.gov Conversely, the seeds contained more palustrol (38.3%) and a lower amount of ledol (27.0%). nih.gov This demonstrates that the biosynthesis and accumulation of this compound are dynamically regulated throughout the life cycle of the plant and are localized differently within the plant's various organs.

Molecular Mechanisms of Action in in Vitro Biological Systems

Investigation of Antimicrobial Activity Mechanisms

The antimicrobial effects of Ledum camphor (B46023) have been noted in studies involving essential oils rich in this compound. These investigations provide insights into its potential antibacterial and antifungal actions.

While studies on essential oils containing Ledum camphor suggest antibacterial properties, research specifically elucidating the molecular pathways of the isolated compound is limited. The prevailing hypothesis for terpenoids like this compound centers on their lipophilic nature. This characteristic is thought to facilitate the disruption of bacterial cell membranes, leading to increased permeability, leakage of vital intracellular contents, and eventual cell death. Further investigation is necessary to detail the specific molecular interactions and any influence on bacterial signaling pathways.

This compound is described as an antifungal agent. abcam.com The primary proposed mechanism for its antifungal action involves the inhibition of ergosterol (B1671047) biosynthesis. nih.gov Ergosterol is a crucial component of the fungal cell membrane, and its disruption increases membrane permeability, leading to cell lysis. nih.gov This mechanism is a common target for azole antifungal drugs. nih.govresearchgate.net While this is the generally accepted pathway, specific molecular targets of isolated this compound within fungal cells require more detailed investigation.

Antibacterial Pathway Elucidation

Elucidation of Antioxidant Mechanisms

The antioxidant capabilities of this compound are a key area of its biological activity, with research focusing on its ability to neutralize free radicals and protect cells from oxidative damage.

In vitro assays have demonstrated that this compound possesses significant free radical scavenging activity. crimsonpublishers.com The principal mechanism is believed to be its ability to donate a hydrogen atom to neutralize highly reactive free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. crimsonpublishers.com This action terminates the damaging chain reactions initiated by free radicals. ijbs.com This hydrogen-donating capability is a common feature of phenolic and terpenoid antioxidants.

Table 1: Investigated In Vitro Antioxidant Activity of this compound-Containing Oils

| Assay | Outcome | Reference |

|---|---|---|

| DPPH Radical Scavenging | Showed dose-dependent free radical scavenging activity. | crimsonpublishers.com |

Beyond direct scavenging, this compound may alleviate oxidative stress at the cellular level by modulating endogenous antioxidant defense systems. nih.govnih.gov It is hypothesized that it could enhance the activity or expression of key antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and catalase, which are crucial for detoxifying reactive oxygen species (ROS). frontiersin.org By bolstering these cellular defenses, this compound can help protect cells from oxidative damage that can lead to lipid peroxidation, DNA damage, and protein oxidation. nih.govfrontiersin.org Studies on other natural compounds show that such interventions can suppress ROS production in macrophage cells, suggesting a potential pathway for this compound. nih.gov

Free Radical Scavenging Pathways

Analysis of Antimalarial Mechanisms

The exploration of this compound's antimalarial activity is an emerging area of research. While some plant extracts containing this compound have been traditionally used against malaria, specific in vitro studies on the isolated compound are not extensively documented. tandfonline.comscielo.br Potential mechanisms of action, if antimalarial activity is confirmed, could involve pathways common to other antimalarial drugs, such as interfering with the parasite's folate metabolism or inhibiting its ability to detoxify heme. nih.govnih.gov However, without direct research on this compound, these possibilities remain speculative.

Inhibition of Parasite Growth Kinetics

The anti-parasitic effects of essential oils containing this compound, among other terpenes, have been investigated. While studies on the isolated compound are limited, research into the essential oil of plants like Rhododendron subarcticum (a related species to R. tomentosum) has demonstrated activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.netacs.org

Table 1: In Vitro Antiplasmodial Activity of a Related Essential Oil

| Plant Source | Main Components | Target Organism | Key Findings | Reference |

|---|

Identification of Cellular and Molecular Targets in Plasmodium falciparum

The complete sequencing of the Plasmodium falciparum genome has unveiled numerous potential molecular targets for chemotherapeutic intervention. nih.gov While direct targets of this compound within the parasite have not been definitively identified, research on antimalarial drug discovery points to several critical pathways and proteins that could be affected. These include enzymes involved in vital metabolic pathways, protein synthesis, and cellular homeostasis. nih.govfrontiersin.org

Potential targets for antimalarial agents include:

Enzymes of the Folate Pathway : Dihydrofolate reductase (DHFR) and dihydropteroate (B1496061) synthase (DHPS) are validated targets, though resistance is common. frontiersin.orgmdpi.com

Aspartic Proteases (Plasmepsins) : These enzymes are involved in the digestion of host hemoglobin within the parasite's digestive vacuole. nih.govmdpi.com

Purine Salvage Enzymes : Hypoxanthine-xanthine-guanine phosphoribosyltransferase is crucial for the parasite, which cannot synthesize purines de novo. nih.gov

Protein Kinases : Atypical protein kinases like PfPK9, which regulates K63-linked polyubiquitination, are being explored as potential targets. nih.gov

Membrane Proteins : Proteins involved in maintaining lipid homeostasis and ion balance, such as PfATP4 and Plasmodium falciparum Niemann-Pick Type C1-Related (PfNCR1) protein, are targets for multiple chemotypes. nih.gov Other membrane proteins like the 16 kDa parasitophorous vacuole membrane (PVM) protein Pfs16 are also under investigation. malariaworld.org

Further research is required to determine if this compound or its metabolites interact with any of these or other potential targets within P. falciparum.

Cytotoxic Mechanisms in Cancer Cell Lines (In Vitro Models)

Camphor and its synthetic derivatives have demonstrated cytotoxic effects against various human cancer cell lines in vitro. The mechanisms underlying this cytotoxicity often involve the induction of programmed cell death (apoptosis) and the disruption of the normal cell division cycle.

Induction of Apoptosis Pathways

Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. Camphor-based compounds have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (receptor-mediated) pathways. nih.gov

The intrinsic pathway is often initiated by cellular stress, leading to changes in the mitochondrial membrane. thermofisher.com Studies on camphor-based pyrimidine (B1678525) and thiosemicarbazone derivatives have shown they can induce apoptosis in human breast cancer cells (MDA-MB-231) by generating reactive oxygen species (ROS). sioc-journal.cnrsc.org This ROS overproduction leads to a collapse of the mitochondrial membrane potential and subsequent release of cytochrome C into the cytosol. nih.govrsc.org The release of cytochrome C is regulated by the Bcl-2 family of proteins. Camphor derivatives have been found to upregulate pro-apoptotic proteins like Bax and downregulate the anti-apoptotic protein Bcl-2, thus promoting cell death. nih.govrsc.org This cascade ultimately activates effector caspases, such as caspase-3 and caspase-9, which execute the final stages of apoptosis. nih.govthermofisher.comrsc.org

The extrinsic pathway is initiated by the binding of death ligands to cell surface receptors. thermofisher.com Some plant extracts containing camphor-related compounds have been shown to amplify key factors in this pathway, including Fas, TNF-related apoptosis-inducing ligand (TRAIL), and caspase-8. nih.gov

Table 2: Modulation of Apoptotic Proteins by Camphor Derivatives in Cancer Cells

| Compound Type | Cancer Cell Line | Upregulated Proteins | Downregulated Proteins | Reference |

|---|---|---|---|---|

| Camphor-based pyrimidine derivative | MDA-MB-231 (Breast Cancer) | Bax, Cytochrome C, Caspase-3 | Bcl-2 | rsc.org |

| Camphor-based thiosemicarbazone analogue | MDA-MB-231 (Breast Cancer) | Pro-apoptotic proteins (unspecified) | - | sioc-journal.cn |

| Ferrocene-containing camphor sulfonamide (DK-164) | A549, H1299 (Lung Cancer) | Pro-apoptotic activity noted | - | mdpi.comnih.gov |

Cell Cycle Arrest and Modulation

In addition to inducing apoptosis, camphor derivatives can inhibit cancer cell proliferation by causing cell cycle arrest, a state where the cell stops dividing. nih.gov This prevents the replication of damaged DNA and can precede apoptosis.

Different camphor-based compounds have been shown to arrest the cell cycle at various phases in vitro:

G0/G1 Arrest : A novel camphor-based pyrimidine derivative was found to cause cell cycle arrest in the G0/G1 phase in MDA-MB-231 breast cancer cells in a dose-dependent manner. rsc.org Synthetic bile acid derivatives have also been shown to induce G1 phase arrest in HT29 colon cancer cells. nih.gov

G2/M Arrest : Camphor-based thiosemicarbazone analogues were observed to cause G2 phase arrest in MDA-MB-231 cells. sioc-journal.cn Similarly, a chalcone (B49325) derivative induced G2/M arrest in both sensitive and resistant ovarian cancer cell lines. mdpi.com

This modulation of the cell cycle is often associated with changes in the expression of regulatory proteins like p21, which can be activated in a p53-independent pathway to inhibit cell cycle progression. nih.gov

Table 3: Effect of Camphor Derivatives on Cell Cycle in Cancer Lines

| Compound Type | Cancer Cell Line | Affected Phase | Reference |

|---|---|---|---|

| Camphor-based pyrimidine derivative | MDA-MB-231 (Breast Cancer) | G0/G1 Arrest | rsc.org |

| Camphor-based thiosemicarbazone analogue | MDA-MB-231 (Breast Cancer) | G2 Arrest | sioc-journal.cn |

Anti-inflammatory Molecular Pathways

This compound and essential oils from camphor-containing plants exhibit significant anti-inflammatory properties in vitro. researchgate.netijpsjournal.com These effects are achieved through the modulation of key molecular pathways involved in the inflammatory response.

Modulation of Pro-inflammatory Mediators and Enzymatic Activities

The anti-inflammatory action of camphor-containing extracts is largely due to their ability to suppress the production of pro-inflammatory mediators and inhibit the activity of enzymes that synthesize them. dovepress.com

Inhibition of Pro-inflammatory Mediators: In vitro studies using macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) have shown that extracts from Cinnamomum camphora and Ledum palustre can significantly reduce the production of several key signaling molecules that drive inflammation: researchgate.netnih.govmdpi.com

Cytokines : Production of major pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), is markedly inhibited. researchgate.netnih.govmdpi.commdpi.com

Nitric Oxide (NO) : The synthesis of NO, a potent inflammatory mediator, is decreased through the suppression of inducible nitric oxide synthase (iNOS) expression. mdpi.com

Prostaglandins : Production of Prostaglandin E2 (PGE2), a key mediator of inflammation and pain, is strongly suppressed. nih.gov

Inhibition of Enzymatic Activities: The reduction in these mediators is linked to the inhibition of key enzymes in the inflammatory cascade:

Cyclooxygenase (COX) : Camphor and its related compounds act as cyclooxygenase inhibitors, preventing the biosynthesis of prostaglandins. ijpsjournal.com Specifically, the expression of COX-2, the inducible form of the enzyme central to the inflammatory process, is inhibited. researchgate.net

Myeloperoxidase (MPO) : Camphor has been shown to reduce the activity of MPO, an enzyme found in neutrophils that contributes to oxidative stress and tissue damage during inflammation. bioline.org.br

These findings indicate that the anti-inflammatory activity of this compound is multifaceted, involving the downregulation of multiple pro-inflammatory cytokines and the inhibition of critical enzymatic pathways like COX and iNOS. mdpi.combioline.org.br

Table 4: Modulation of Pro-inflammatory Targets by Camphor/Ledum Extracts

| Target Mediator/Enzyme | Effect | Cell Model | Reference |

|---|---|---|---|

| TNF-α | Production Inhibited | RAW 264.7, BV2 | researchgate.netnih.govmdpi.com |

| IL-1β | Production Inhibited | RAW 264.7, BV2 | researchgate.netnih.govmdpi.com |

| IL-6 | Production Inhibited | RAW 264.7, BV2 | researchgate.netnih.govmdpi.com |

| Nitric Oxide (NO) | Production Inhibited | RAW 264.7, BV2 | researchgate.netnih.govmdpi.com |

| Prostaglandin E2 (PGE2) | Production Inhibited | RAW 264.7 | researchgate.netnih.gov |

| iNOS | Expression/Activity Inhibited | RAW 264.7, BV2 | researchgate.netmdpi.com |

| COX-2 | Expression/Activity Inhibited | RAW 264.7 | ijpsjournal.comresearchgate.net |

Inhibition of Leukocyte Migration in Cellular Models

The inflammatory response is a complex biological process involving the migration of leukocytes from the bloodstream to the site of tissue injury or infection. This migration, also known as chemotaxis, is a critical step in both acute and chronic inflammation. The compound this compound (ledol) has been investigated for its potential to modulate this process.

Research on the essential oil of Stenachaenium megapotamicum, which contains ledol (B1674693) as a constituent, has demonstrated a significant inhibitory effect on the migration of polymorphonuclear neutrophils in vitro. redalyc.org Neutrophils are a type of leukocyte that play a key role in the early stages of inflammation. Their migration to inflamed tissues is guided by chemoattractants. In laboratory models, the essential oil containing ledol was shown to reduce the chemotactic response of these cells. redalyc.org

While direct studies isolating the effect of pure ledol on leukocyte migration are limited, the findings from essential oils containing this compound suggest a potential anti-inflammatory mechanism. The inhibition of leukocyte migration is a key target for the development of new anti-inflammatory therapies. nih.govfrontiersin.org The ability of ledol-containing extracts to impede this process in cellular models indicates a promising area for further investigation.

Further research is needed to fully elucidate the specific molecular pathways through which ledol exerts its inhibitory effect on leukocyte migration. Understanding these mechanisms could lead to the development of novel therapeutic agents for inflammatory disorders.

Membrane Permeation Enhancement Mechanisms in In Vitro Skin Models

The stratum corneum, the outermost layer of the skin, serves as a primary barrier to the penetration of external substances, including therapeutic agents. Overcoming this barrier is a significant challenge in the development of transdermal drug delivery systems. Certain compounds, known as permeation enhancers, can facilitate the passage of drugs through the skin. This compound (ledol) has been identified as a component of essential oils that exhibit such properties.

Studies on the essential oil of Ledum palustre L. var. angustum N. Busch have shown a potent enhancing effect on the skin permeation of drugs. While this essential oil contains multiple components, research has pointed to specific constituents being responsible for this action. Although not solely ledol, related terpenes found in such essential oils are known to act as permeation enhancers.

The primary mechanism by which these lipophilic compounds enhance skin permeation is by interacting with the intercellular lipids of the stratum corneum. These lipids, primarily ceramides, cholesterol, and fatty acids, are arranged in a highly ordered structure that limits molecular transport. Permeation enhancers like those found in Ledum essential oil can fluidize this lipid matrix, creating a more permeable barrier.

Investigations using in vitro skin models, such as Franz diffusion cells, have provided quantitative data on the effectiveness of these enhancers. While specific data for pure ledol is not extensively detailed in the provided context, the activity of the essential oil it is part of gives insight into its potential role. For instance, the essential oil of L. palustre var. angustum was found to significantly improve the transdermal delivery of donepezil.

The table below summarizes the key findings related to the membrane permeation enhancement effects of essential oils containing compounds structurally related to this compound.

| Enhancer Source | Key Active Component(s) | Mechanism of Action | Model Drug | Reference |

| Ledum palustre L. var. angustum N. Busch Essential Oil | Cuminaldehyde, Sabinene (B1680474), 4-terpineol, p-cymene (B1678584) | Increased mobility of stratum corneum intercellular lipids | Donepezil | |

| Cinnamomum camphora | Camphor | Disruption of the lipid bilayer of the stratum corneum | Propranolol hydrochloride, Indomethacin, Lidocaine |

These findings highlight the potential of this compound and related terpenes as components in transdermal formulations to improve drug delivery. The ability to reversibly alter the barrier function of the stratum corneum is a key attribute of an effective permeation enhancer.

Ecological Chemistry and Inter Species Interactions Involving Ledum Camphor

Role of Ledum Camphor (B46023) as a Plant Secondary Metabolite in Ecosystems

Ledum camphor, or ledol (B1674693), is a prominent example of a plant secondary metabolite, an organic compound not directly involved in the normal growth, development, or reproduction of the plant, but which is essential for its long-term survival and interactions within its ecosystem. nih.gov These compounds are often produced in response to environmental stressors and mediate the relationship between the plant and its environment. nih.gov

In Rhododendron tomentosum, ledol, alongside another major sesquiterpenoid, palustrol (B206867), constitutes a significant portion of the plant's essential oil. researchgate.netmdpi.com The concentration and relative ratio of these compounds can vary depending on the geographical location, season, and the specific plant part, such as leaves or seeds, indicating a complex regulation of their biosynthesis. mdpi.com For instance, in one study, the shoots of R. tomentosum contained a higher concentration of ledol (36.5%) compared to palustrol (21.0%), while the seeds had more palustrol (38.3%) than ledol (27.0%). mdpi.com The production of these terpenoids is also influenced by environmental factors such as nutrient availability and light exposure. cdnsciencepub.com

The primary ecological functions of this compound and its associated terpenoids are defensive. cdnsciencepub.com They act as allelochemicals, influencing surrounding organisms, and as a defense mechanism against herbivores. cdnsciencepub.comsemanticscholar.org The strong, characteristic scent of R. tomentosum, largely due to its essential oil rich in ledol and palustrol, is a clear indicator of its chemical defense strategy. lmaleidykla.lt This chemical shield is a critical adaptation for the plant's survival, particularly in the nutrient-poor, acidic soils of its native peat bog and boreal forest habitats. cdnsciencepub.comnaturealberta.ca

Allelopathic Potential of this compound and Related Terpenoids

Allelopathy is a biological phenomenon where one organism produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms. researchgate.net Rhododendron tomentosum and its constituent terpenoids, including this compound, exhibit such allelopathic properties, affecting neighboring plants and the soil environment.

Influence on Seed Germination and Plant Growth in Co-Cultivation Studies

There is evidence suggesting that Rhododendron tomentosum has an allelopathic effect that can inhibit the germination and growth of other plants in its vicinity. naturealberta.ca This gives the plant a competitive advantage in its natural habitat. mdpi.com

A fascinating example of inter-species chemical interaction involves Rhododendron tomentosum and neighboring birch trees (Betula spp.). asknature.orgsciencedaily.comtandfonline.com Studies have shown that semi-volatile compounds, including the sesquiterpenes ledol, palustrol, and ledene, are emitted by R. tomentosum and can be adsorbed onto the leaf surfaces of nearby birch trees. tandfonline.comnih.gov This passive adsorption of chemicals confers "associational resistance" to the birch trees, making them less palatable to herbivores. tandfonline.comtandfonline.comnih.gov

In one study, the volatile profile of birch trees growing near R. tomentosum was significantly altered. The three specific terpenoids from the rhododendron constituted a substantial percentage of the total terpenoids emitted by the birch leaves. This chemical camouflage was shown to deter certain herbivores that typically feed on birch. tandfonline.com

| Finding | Organism(s) Affected | Key Compounds Involved | Reference |

| Adsorption of volatiles leading to herbivore resistance | Birch trees (Betula spp.) | Ledol, Palustrol, Ledene | tandfonline.comnih.gov |

| General allelopathic inhibition | Neighboring plants | Not specified | naturealberta.ca |

Herbivory Defense Mechanisms Associated with this compound

A primary role of this compound and the essential oil of R. tomentosum is to defend the plant against being eaten by herbivores, ranging from large mammals to small insects. This defense can be in the form of repellency, which deters an herbivore from feeding, or toxicity.

Chemoecological Studies of Mammalian Forager Repellency

The strong aroma and chemical composition of plants containing this compound have been traditionally recognized for their ability to repel mammals. For instance, the leaves of Ledum palustre have been used to repel mice from grain stores. naturealberta.ca

Modern scientific studies have begun to quantify these effects. While direct studies on the repellency of pure ledol to mammals are scarce, research on related terpenoids offers valuable insights. A study on the monoterpene camphor, for example, investigated its effect on the feeding behavior of lambs. When administered, camphor caused the lambs to stop feeding sooner than control animals, demonstrating its role in regulating food intake and acting as a defense against over-consumption by herbivores. usu.edu Another terpenoid found in Rhododendron species, germacrone, has been identified as being extremely unpalatable to snowshoe hares. cdnsciencepub.com These findings support the role of the complex mixture of terpenoids in R. tomentosum, including this compound, in deterring mammalian herbivores.

Investigation of Insecticidal and Repellent Properties

The insecticidal and repellent properties of this compound and the essential oil of Rhododendron tomentosum are well-documented. lmaleidykla.ltsubstack.com The plant has a long history in folk medicine and traditional practices as an insect repellent. substack.com

Scientific investigations have confirmed this traditional knowledge. The essential oil of R. tomentosum, rich in ledol and palustrol, has demonstrated insecticidal and repellent activity against a variety of arthropods. chemfaces.comchemfaces.com For example, research has highlighted its effectiveness against mosquitoes and moths. In one study, the essential oil from R. tomentosum shoots, containing significant amounts of palustrol and ledol, showed notable toxicity to brine shrimp larvae, which is often used as an indicator of broader toxic properties. lmaleidykla.lt

Furthermore, studies have shown that volatiles from R. tomentosum, including ledol and palustrol, deter feeding by insects such as the green leaf weevil (Polydrusus flavipes) and the autumnal moth (Epirrita autumnata). asknature.org The presence of these compounds on the leaves of neighboring birch trees, as described in the allelopathy section, also reduced the density of aphid populations. asknature.org Ledol itself has been identified in various plant extracts that exhibit repellent and toxic effects against aphids like Lipaphis erysimi. semanticscholar.org

| Compound/Oil | Target Insect(s) | Observed Effect | Reference(s) |

| This compound (Ledol) | Mosquitoes, Moths, Aphids (Lipaphis erysimi) | Insecticidal, Repellent, Toxic | semanticscholar.org |

| Palustrol | General arthropods | Acaricidal, Insecticidal, Pesticidal, Repellent | chemfaces.comchemfaces.com |

| R. tomentosum Essential Oil | Green leaf weevil, Autumnal moth, Aphids, Mosquitoes | Repellent, Antifeedant, Toxic | lmaleidykla.ltasknature.org |

Chemogeographical Variation and Ecophysiological Adaptations of Ledum Species

The chemical composition of plants within the Rhododendron subsect. Ledum, formerly classified under the genus Ledum, exhibits significant variation across different geographical regions. This phenomenon, known as chemogeographical variation, is influenced by a combination of genetic factors, environmental conditions, and the plant's developmental stage. mdpi.comresearchgate.net These chemical differences are intrinsically linked to the ecophysiological adaptations that enable Ledum species to thrive in diverse and often harsh environments, such as bogs, wetlands, and subarctic tundras. mdpi.comcas.cz

The essential oils of Ledum species, particularly Rhododendron tomentosum (previously Ledum palustre), are characterized by a complex mixture of volatile organic compounds, primarily monoterpenes and sesquiterpenoids. researchgate.net However, the relative concentrations of these compounds can differ dramatically from one population to another, leading to the classification of distinct chemotypes. mdpi.comnih.gov Research indicates the existence of at least 10 chemotypes of R. tomentosum across the Northern Hemisphere. mdpi.comnih.gov

Studies have identified several dominant compounds whose prevalence defines these chemotypes. Key constituents include palustrol, ledol, p-cymene (B1678584), myrcene (B1677589), and γ-terpineol. mdpi.comresearchgate.net For instance, a study in Estonia identified two different chemotypes of R. tomentosum. One was rich in palustrol (41.0–53.5%) and ledol (14.6–18.3%), while the other, a newly identified type, contained higher amounts of γ-terpineol (24.7–31.2%) and p-cymene (12.5–13.9%). mdpi.com Similarly, research in Lithuania on plants gathered from a limited area also revealed significant compositional variability, with major constituents being p-cymene (6.2-20.3%), isoascaridol (16.7-24.1%), palustrol (1.2-31.8%), and ledol (5.2-23.4%). researchgate.netresearchgate.net In the Tomsk region of Russia, three chemotypes have been described: one dominated by (-)-limonene (B1674923) (up to 50%), a second by myrcene (up to 55.7%), and a third with a mixed profile. cabidigitallibrary.org

This chemical diversity is not only observed between distant populations but can also occur within a small geographical area and even between different parts of the same plant. A Lithuanian study found that R. tomentosum seeds contained more palustrol (38.3%) than ledol (27.0%), whereas the shoots of the same plants had a higher proportion of ledol (36.5%) over palustrol (21.0%). mdpi.com The time of harvest also impacts the chemical profile, with the highest concentrations of ledol and palustrol in Lithuanian R. tomentosum found in April and October. researchgate.net

The drivers of this variation are multifaceted. Genetic makeup is a primary determinant of a plant's capacity to synthesize certain secondary metabolites. mdpi.comresearchgate.net However, environmental factors such as climate, soil type, temperature, and light exposure strongly modulate the expression of these genetic traits. researchgate.netnih.gov For example, low temperatures and precipitation during the cold season have been shown to influence the expression of genes in terpenoid biosynthesis pathways in other aromatic plants. nih.gov

Table 1: Chemogeographical Variation of Major Essential Oil Constituents in Rhododendron tomentosum

| Location | Major Compounds | Reported Concentration (%) | Reference(s) |

|---|---|---|---|

| Estonia (Chemotype 1) | Palustrol | 41.0–53.5 | mdpi.com |

| Ledol | 14.6–18.3 | mdpi.com | |

| Estonia (Chemotype 2) | γ-Terpineol | 24.7–31.2 | mdpi.com |

| p-Cymene | 12.5–13.9 | mdpi.com | |

| Lithuania (East) | Palustrol | 1.2–31.8 | researchgate.netresearchgate.net |

| Ledol | 5.2–23.4 | researchgate.netresearchgate.net | |

| p-Cymene | 6.2–20.3 | researchgate.netresearchgate.net | |

| iso-Ascaridol | 16.7–24.1 | researchgate.netresearchgate.net | |

| Lithuania (Juodupė) | Palustrol | 31.4–42.8 | researchgate.net |

| Ledol | 23.6–30.8 | researchgate.net | |

| Alaska, USA (R. tomentosum ssp. subarcticum) | p-Cymene | 35–56 | mdpi.com |

| α-Pinene | 2–7 | mdpi.com | |

| Tomsk, Russia (Chemotype 1) | (-)-Limonene | up to 50 | cabidigitallibrary.org |

| Tomsk, Russia (Chemotype 2) | Myrcene | up to 55.7 | cabidigitallibrary.org |

| Palustrol | 19.6–29.9 | cabidigitallibrary.org |

Ledum species have developed remarkable ecophysiological adaptations to survive in their characteristic habitats, which include acidic peat bogs, subalpine meadows, and wetlands. mdpi.com These environments are often waterlogged, low in nutrients, and subject to freezing temperatures. cas.czosti.gov Anatomical studies reveal adaptations to cope with these stresses, such as the presence of aerenchyma (air channels in roots and stems) to facilitate gas exchange in anoxic soils and structural features to prevent desiccation. cas.czosti.gov The leaves of many species are thick and evergreen, often with waxy coatings or hairs to reduce water loss. osti.gov

A fascinating adaptation observed in both the Ledum group and other species in the Rhododendron genus is the thermotropic movement of leaves. In winter, the leaves droop and curl, which is believed to be a mechanism to protect them from damage during freezing and thawing cycles. ubc.ca The ability to thrive in acidic, peaty soils is another key adaptation, as these conditions are inhospitable to many other plant species. mdpi.com The production of a specific suite of secondary metabolites, including phenolic compounds, may play a role in this adaptation by influencing soil chemistry and nutrient cycling. nih.govresearchgate.net Therefore, the chemogeographical variation observed in Ledum species is not a random phenomenon but rather a reflection of the intricate interplay between the plant's genetic heritage and its ecophysiological response to diverse environmental pressures across its range.

Q & A

Q. What ecological factors influence the chemical composition of Ledum camphor in Ledum palustre?

this compound yield and volatile oil content in Ledum palustre are significantly affected by soil moisture and habitat conditions. Plants grown in wet environments yield higher volatile oil (0.7%) containing this compound, while those in dry soils produce negligible amounts . To assess these factors, researchers should:

- Collect specimens from diverse habitats (wetlands vs. dry uplands).

- Analyze soil moisture, pH, and nutrient profiles.

- Use gas chromatography-mass spectrometry (GC-MS) to quantify camphor and volatile oil yields.

- Compare results with historical data (e.g., Trapp’s C₂₄H₄₄O₂ formula) to identify environmental correlations .

Q. What methodological approaches optimize this compound extraction from plant material?

Supercritical CO₂ extraction is a robust method for isolating this compound. Key parameters include:

- Pressure : 275–375 bar for leaves/stems .

- Temperature : 15–17.5°C to prevent thermal degradation .

- Particle size : Finely ground material increases surface area.

- Uniform design and BP neural networks : These tools model interactions between variables (e.g., extraction time, pressure) to predict optimal conditions, achieving up to 2.65% yield in leaves .

Q. How does this compound contribute to pharmacological activity in traditional medicine?

this compound exhibits anti-inflammatory properties, validated in a rat model of acute bronchitis. Researchers:

- Induced bronchitis with 1% formalin and treated with Ledum 50 phytocomplex.

- Measured leukocyte reduction in bronchoalveolar lavage (BAL) and normalized CRP levels.

- Compared results with Prospan (reference drug), showing comparable efficacy . Methodological steps include histopathological analysis and cytokine profiling to confirm mechanisms .

Advanced Research Questions

Q. How can contradictions in historical data on this compound’s chemical composition be resolved?

Discrepancies in molecular formulas (e.g., Grassmann’s vs. Trapp’s findings) arise from purification methods and analytical limitations. To address this:

Q. What computational tools enhance the prediction of this compound’s environmental behavior in pesticide formulations?

Predictive models for solubility (SW) and Henry’s law constants (ΔHSOL) can be developed using:

- Quantitative structure-activity relationship (QSAR) : Correlate camphor’s log P and vapor pressure with environmental persistence .

- Error analysis : Address discrepancies in experimental SW values (e.g., ±0.5 log units for monoterpenes) by standardizing measurement protocols .

Q. How do neural networks improve the design of experiments for this compound extraction?

Backpropagation (BP) neural networks optimize multi-variable interactions:

Q. What safety protocols are recommended for evaluating this compound’s mutagenic potential?

Preclinical safety assessments should include:

- Chromosomal aberration tests : Expose bone marrow cells (e.g., pregnant rat models) to camphor doses (20–40%).

- Micronucleus assays : Score polychromatic erythrocytes for DNA damage .

- Dose-response analysis : Non-significant aberrations in low doses (e.g., 20%) suggest thresholds for safe use .

Methodological Considerations

- Data Contradiction Analysis : Cross-reference historical studies (e.g., Trapp vs. Hjelt) with modern spectral data to resolve formula disputes .

- Experimental Reproducibility : Standardize habitat conditions and extraction protocols to minimize variability in phytochemical profiles .

- Ethical Compliance : Obtain institutional approvals for animal studies and adhere to OECD guidelines for toxicity testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.